(4-bromophényl)(1H-indol-7-yl)méthanone

Vue d'ensemble

Description

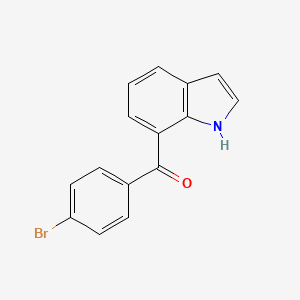

(4-bromophenyl)(1H-indol-7-yl)methanone is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-bromophenyl)(1H-indol-7-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)(1H-indol-7-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

(4-bromophenyl)(1H-indol-7-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Analyse Biochimique

Cellular Effects

The effects of (4-Bromophenyl)(1H-indol-7-yl)methanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect the proliferation and differentiation of cells, which suggests that (4-Bromophenyl)(1H-indol-7-yl)methanone may have similar effects

Molecular Mechanism

The molecular mechanism of action of (4-Bromophenyl)(1H-indol-7-yl)methanone involves its interaction with biomolecules at the molecular level. This compound is believed to exert its effects through binding interactions with enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. The indole structure of the compound allows it to interact with various molecular targets, which can result in diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromophenyl)(1H-indol-7-yl)methanone can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that these compounds can be stable under certain conditions but may degrade over time, affecting their efficacy . Long-term studies are needed to understand the temporal effects of (4-Bromophenyl)(1H-indol-7-yl)methanone.

Dosage Effects in Animal Models

The effects of (4-Bromophenyl)(1H-indol-7-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. Indole derivatives have been shown to have a threshold effect, where the biological activity changes significantly with dosage . Detailed studies are required to determine the optimal dosage and potential toxic effects of (4-Bromophenyl)(1H-indol-7-yl)methanone.

Metabolic Pathways

(4-Bromophenyl)(1H-indol-7-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The indole structure of the compound allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of (4-Bromophenyl)(1H-indol-7-yl)methanone within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement and localization within the cell. Indole derivatives have been shown to accumulate in specific tissues, which suggests that (4-Bromophenyl)(1H-indol-7-yl)methanone may have similar distribution patterns .

Subcellular Localization

The subcellular localization of (4-Bromophenyl)(1H-indol-7-yl)methanone can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The indole structure of the compound allows it to interact with various subcellular components, influencing its localization and activity .

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(4-bromophenyl)(1H-indol-7-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-bromo-1H-indol-6-yl)(4-bromophenyl)methanone

- (4-bromophenyl)(1H-indol-3-yl)methanone

- (4-bromophenyl)(1H-indol-5-yl)methanone

Uniqueness

(4-bromophenyl)(1H-indol-7-yl)methanone is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .

Activité Biologique

(4-bromophenyl)(1H-indol-7-yl)methanone, commonly referred to as a brominated indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential, including antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of (4-bromophenyl)(1H-indol-7-yl)methanone is C₁₅H₁₀BrNO, with a molecular weight of 300.15 g/mol. The compound features a bromophenyl group attached to an indole moiety via a carbonyl linkage, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀BrNO |

| Molecular Weight | 300.15 g/mol |

| CAS Number | 91714-50-0 |

| Boiling Point | Not available |

The biological activity of (4-bromophenyl)(1H-indol-7-yl)methanone is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular signaling pathways.

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, leading to significant changes in metabolic processes.

Anticancer Properties

Research indicates that (4-bromophenyl)(1H-indol-7-yl)methanone exhibits notable anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as NF-κB and MAPK pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

Antiviral Effects

Preliminary studies suggest that (4-bromophenyl)(1H-indol-7-yl)methanone may possess antiviral properties, particularly against HIV and other viral infections. This activity is likely due to its ability to inhibit viral replication through interference with viral enzyme functions.

Case Studies

- Anticancer Activity : A study published in PubMed Central reported that (4-bromophenyl)(1H-indol-7-yl)methanone significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent cytotoxicity. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial activity .

- Antiviral Activity : In a recent study exploring novel antiviral agents, (4-bromophenyl)(1H-indol-7-yl)methanone was evaluated for its effectiveness against HIV replication. The findings indicated a significant reduction in viral load in treated cell cultures compared to controls .

Pharmacokinetics

Understanding the pharmacokinetic profile of (4-bromophenyl)(1H-indol-7-yl)methanone is crucial for evaluating its therapeutic potential:

- Absorption : The compound exhibits moderate solubility in organic solvents, which may influence its absorption characteristics.

- Distribution : Its lipophilicity suggests good tissue penetration; however, further studies are needed to elucidate its distribution in vivo.

- Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism, with potential formation of active metabolites that may contribute to its biological effects.

Propriétés

IUPAC Name |

(4-bromophenyl)-(1H-indol-7-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKQFMCSXIADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451889 | |

| Record name | (4-Bromophenyl)(1H-indol-7-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91714-50-0 | |

| Record name | 7-(4-Bromobenzoyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)(1H-indol-7-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-BROMOBENZOYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5ZL5ZP93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key structural features of (4-bromophenyl)(1H-indol-7-yl)methanone as revealed by the study?

A1: The study elucidated the crystal structure of (4-bromophenyl)(1H-indol-7-yl)methanone, highlighting several key features:

- Dimer formation: In its crystal form, the molecules of this compound are arranged in pairs, forming centrosymmetric dimers. This arrangement is stabilized by N—H⋯O hydrogen bonds between the molecules. []

- Bond angle influence: The bond angles within the benzene ring are influenced by the presence of both the bromine and the ketone substituents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.